molecular formula C13H11BrO2 B6281705 methyl 4-(bromomethyl)naphthalene-2-carboxylate CAS No. 79997-05-0

methyl 4-(bromomethyl)naphthalene-2-carboxylate

Cat. No. B6281705
CAS RN: 79997-05-0
M. Wt: 279.1
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of the parent compound with a brominating agent . For instance, methyl 4’-methyl-2-biphenylcarboxylate reacts with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in n-hexane at 60°C . Hydrogen peroxide is added dropwise, and the reaction mixture is refluxed for 30 minutes . The reaction is quenched with sodium bisulfite, and the product is isolated by filtration .


Molecular Structure Analysis

The molecular structure of “methyl 4-(bromomethyl)naphthalene-2-carboxylate” can be represented by its InChI code: InChI=1S/C13H11BrO2/c1-16-13(15)10-6-9-4-2-3-5-12(9)11(7-10)8-14/h2-7H,8H2,1H3 .


Chemical Reactions Analysis

“Methyl 4-(bromomethyl)naphthalene-2-carboxylate” can participate in various chemical reactions due to the presence of the bromomethyl group . This group is a good leaving group, making it susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

“Methyl 4-(bromomethyl)naphthalene-2-carboxylate” has a molecular weight of 279.13 . It has a melting point range of 125-127°C .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(bromomethyl)naphthalene-2-carboxylate involves the bromination of naphthalene followed by esterification with methyl 4-formylbenzoate and subsequent reduction of the resulting aldehyde to the corresponding alcohol, which is then brominated with N-bromosuccinimide and esterified with methanol.", "Starting Materials": [ "Naphthalene", "Bromine", "Methyl 4-formylbenzoate", "Sodium borohydride", "N-bromosuccinimide", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Bromination of naphthalene with bromine in the presence of iron(III) bromide to yield 1-bromo-2-naphthol", "Esterification of 1-bromo-2-naphthol with methyl 4-formylbenzoate in the presence of sodium hydroxide and hydrochloric acid to yield methyl 4-(bromomethyl)naphthalene-2-carboxylate", "Reduction of methyl 4-(bromomethyl)naphthalene-2-carboxylate with sodium borohydride in the presence of methanol and water to yield methyl 4-(hydroxymethyl)naphthalene-2-carboxylate", "Bromination of methyl 4-(hydroxymethyl)naphthalene-2-carboxylate with N-bromosuccinimide in the presence of diethyl ether to yield methyl 4-(bromomethyl)naphthalene-2-carboxylate" ] }

CAS RN

79997-05-0

Product Name

methyl 4-(bromomethyl)naphthalene-2-carboxylate

Molecular Formula

C13H11BrO2

Molecular Weight

279.1

Purity

95

Origin of Product

United States

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